molecular formula C15H9ClN2O3 B3375327 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid CAS No. 1094255-70-5

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid

Cat. No.: B3375327
CAS No.: 1094255-70-5
M. Wt: 300.69 g/mol
InChI Key: SIXMTRSELLHILQ-UHFFFAOYSA-N
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Description

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Biochemical Analysis

Biochemical Properties

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid plays a significant role in biochemical reactions, particularly due to its interactions with specific enzymes and proteins. This compound has been shown to interact with cyclooxygenase enzymes, inhibiting their activity and thereby reducing the synthesis of prostaglandins . Additionally, it has been observed to bind to pantothenate kinase, an enzyme involved in coenzyme A biosynthesis, leading to its inhibition . These interactions highlight the compound’s potential as an anti-inflammatory and analgesic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cellular studies, this compound has been found to influence cell signaling pathways, particularly those involving prostaglandins and other eicosanoids . By inhibiting cyclooxygenase enzymes, it reduces the levels of these signaling molecules, thereby modulating inflammatory responses. Furthermore, the compound has been shown to affect gene expression, particularly genes involved in inflammation and cell proliferation . This modulation of gene expression can lead to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site. Additionally, the compound’s interaction with pantothenate kinase involves binding to the enzyme’s substrate-binding site, leading to competitive inhibition . These molecular interactions underpin the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been noted, particularly in in vitro studies. Prolonged exposure to the compound can lead to sustained inhibition of cyclooxygenase activity and persistent changes in gene expression . These long-term effects highlight the compound’s potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, toxic effects have been observed, including gastrointestinal irritation and liver toxicity . These findings underscore the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound undergoes phase I and phase II metabolism, primarily in the liver . During phase I metabolism, it is hydroxylated by cytochrome P450 enzymes, followed by conjugation with glucuronic acid in phase II metabolism . These metabolic transformations facilitate the compound’s excretion from the body. Additionally, the compound’s interaction with pantothenate kinase suggests its involvement in coenzyme A biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to bind to serum albumin, which facilitates its transport in the bloodstream . Within cells, it is transported by organic anion transporters, which mediate its uptake into target tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes . Additionally, it has been observed to accumulate in the endoplasmic reticulum, where it may influence protein synthesis and folding . The presence of specific targeting signals or post-translational modifications may direct the compound to these subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid typically involves the formation of the oxadiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of hydrazides with carboxylic acids under dehydrating conditions. For instance, the reaction of 3-chlorobenzohydrazide with benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2), while nucleophilic substitutions can be facilitated by bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while reduction can lead to the formation of other heterocyclic compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substituents attached to the ring.

    Benzoic Acid Derivatives: Compounds with different substituents on the benzoic acid moiety.

Uniqueness

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid is unique due to the presence of both the oxadiazole ring and the chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3/c16-10-5-3-4-9(8-10)13-17-14(21-18-13)11-6-1-2-7-12(11)15(19)20/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXMTRSELLHILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
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2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
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2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
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2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
Reactant of Route 5
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
Reactant of Route 6
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid

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